4-(Azidomethyl)-2-bromo-5-methyl-1,3-thiazole
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Overview
Description
4-(Azidomethyl)-2-bromo-5-methyl-1,3-thiazole is a chemical compound that belongs to the class of azido compounds. These compounds are characterized by the presence of an azide group (-N₃), which is known for its high reactivity and potential applications in various fields such as organic synthesis, materials science, and pharmaceuticals. The structure of this compound includes a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms, along with a bromine atom and an azidomethyl group attached to the ring.
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Azidomethyl)-2-bromo-5-methyl-1,3-thiazole typically involves the introduction of the azide group into a suitable precursor molecule. One common method is the nucleophilic substitution reaction, where a halogenated precursor, such as 4-(Bromomethyl)-2-bromo-5-methyl-1,3-thiazole, is treated with sodium azide (NaN₃) in an appropriate solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity of the final product. This may involve the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(Azidomethyl)-2-bromo-5-methyl-1,3-thiazole can undergo various types of chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Cycloaddition Reactions: The azide group can undergo [3+2] cycloaddition reactions with alkynes or alkenes to form triazoles.
Reduction Reactions: The azide group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN₃) in DMF or DMSO at elevated temperatures.
Cycloaddition: Alkynes or alkenes in the presence of a copper catalyst (Cu(I)) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas with a palladium catalyst.
Major Products
Substitution: Formation of various substituted thiazoles depending on the nucleophile used.
Cycloaddition: Formation of triazole derivatives.
Reduction: Formation of amine derivatives.
Scientific Research Applications
4-(Azidomethyl)-2-bromo-5-methyl-1,3-thiazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the formation of triazoles through cycloaddition reactions.
Biology: Employed in the study of biological systems where azide groups are used for bioorthogonal labeling and click chemistry.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials, including polymers and nanomaterials, where the azide group can be used for surface modification and functionalization.
Mechanism of Action
The mechanism of action of 4-(Azidomethyl)-2-bromo-5-methyl-1,3-thiazole is primarily related to the reactivity of the azide group. The azide group can participate in various chemical reactions, such as cycloaddition and reduction, leading to the formation of new chemical bonds and structures. In biological systems, the azide group can interact with biomolecules through bioorthogonal reactions, allowing for specific labeling and tracking of biological processes.
Comparison with Similar Compounds
4-(Azidomethyl)-2-bromo-5-methyl-1,3-thiazole can be compared with other azido compounds and thiazole derivatives:
Similar Compounds: this compound shares similarities with other azido compounds such as 5-(Azidomethyl)-2-bromo-1,3-thiazole and 4-(Azidomethyl)-2-chloro-5-methyl-1,3-thiazole.
Uniqueness: The presence of both the azidomethyl and bromine groups in the thiazole ring makes this compound unique in its reactivity and potential applications. The combination of these functional groups allows for diverse chemical transformations and applications in various fields.
Properties
IUPAC Name |
4-(azidomethyl)-2-bromo-5-methyl-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN4S/c1-3-4(2-8-10-7)9-5(6)11-3/h2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAAPQCMOWCSXRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)Br)CN=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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